molecular formula C19H20N4O4S2 B2702978 Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate CAS No. 941919-12-6

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2702978
CAS No.: 941919-12-6
M. Wt: 432.51
InChI Key: FUQLWJPMPDHIAS-UHFFFAOYSA-N
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Description

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, a pyrimidinylpiperazine moiety, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate are largely determined by its structural features. The pyrimidine ring in the compound is known to interact with various enzymes and proteins

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of organic solvents such as toluene and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides; reactions may require the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to its combination of a benzothiophene core and a pyrimidinylpiperazine moiety. This structural arrangement imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-2-27-18(24)16-17(14-6-3-4-7-15(14)28-16)29(25,26)23-12-10-22(11-13-23)19-20-8-5-9-21-19/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQLWJPMPDHIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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